molecular formula C10H9NO B1367307 1-(1H-indol-6-yl)ethanone CAS No. 81223-73-6

1-(1H-indol-6-yl)ethanone

Cat. No. B1367307
CAS RN: 81223-73-6
M. Wt: 159.18 g/mol
InChI Key: MVLKLQSCKJWWLP-UHFFFAOYSA-N
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Description

“1-(1H-indol-6-yl)ethanone” is a compound with the molecular formula C10H9NO . It has a molecular weight of 159.19 . The compound is solid in physical form .


Synthesis Analysis

A study reported the synthesis of some novel 1-(1H-indol-1-yl)ethanone compounds . The condensation of 4-(2-(1H-indol-1-yl)-2-oxoethoxy) benzaldehyde with substituted aniline in ethanol in the presence of a catalytic quantity of glacial acetic acid was performed which yielded the new Indole derivatives .


Molecular Structure Analysis

The InChI code for “1-(1H-indol-6-yl)ethanone” is 1S/C10H9NO/c1-7(12)9-3-2-8-4-5-11-10(8)6-9/h2-6,11H,1H3 . The compound has a topological polar surface area of 32.9 Ų .


Physical And Chemical Properties Analysis

“1-(1H-indol-6-yl)ethanone” has a molecular weight of 159.18 g/mol . It has a XLogP3 value of 2.3, indicating its lipophilicity . The compound has one hydrogen bond donor count and one hydrogen bond acceptor count .

Scientific Research Applications

Indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities have created interest among researchers to synthesize a variety of indole derivatives .

For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents . In all tested compounds, compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A with IC 50 = 7.53 μmol/L .

  • Antiviral Activity

    • 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents . In all tested compounds, compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A with IC 50 = 7.53 μmol/L .
    • 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives of indole were prepared and investigated in vitro for antiviral activity in a broad range of ribonucleic acid (RNA) and deoxyribonucleic acid (DNA) viruses . Compounds 1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)-4-methylthiosemicarbazide, 4-ethyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide, 1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)-4-propylthiosemicarbazide, and 4-butyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide are potent antiviral agents with IC 50 values ranging from 0.4 to 2.1 μg/mL against Coxsackie B4 virus .
  • Antibacterial Activity

    • The derivatives of 1,3-diazole show different biological activities such as antibacterial .
  • Antimycobacterial Activity

    • The derivatives of 1,3-diazole show different biological activities such as antimycobacterial .
  • Anti-inflammatory Activity

    • The derivatives of 1,3-diazole show different biological activities such as anti-inflammatory .
  • Antitumor Activity

    • The derivatives of 1,3-diazole show different biological activities such as antitumor .
  • Antidiabetic Activity

    • The derivatives of 1,3-diazole show different biological activities such as antidiabetic .
  • Antiviral Activity

    • 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents . In all tested compounds, compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A with IC 50 = 7.53 μmol/L .
    • 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives of indole were prepared and investigated in vitro for antiviral activity in a broad range of ribonucleic acid (RNA) and deoxyribonucleic acid (DNA) viruses . Compounds 1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)-4-methylthiosemicarbazide, 4-ethyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide, 1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)-4-propylthiosemicarbazide, and 4-butyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide are potent antiviral agents with IC 50 values ranging from 0.4 to 2.1 μg/mL against Coxsackie B4 virus .
  • Antibacterial Activity

    • The derivatives of 1,3-diazole show different biological activities such as antibacterial .
  • Antimycobacterial Activity

    • The derivatives of 1,3-diazole show different biological activities such as antimycobacterial .
  • Anti-inflammatory Activity

    • The derivatives of 1,3-diazole show different biological activities such as anti-inflammatory .
  • Antitumor Activity

    • The derivatives of 1,3-diazole show different biological activities such as antitumor .
  • Antidiabetic Activity

    • The derivatives of 1,3-diazole show different biological activities such as antidiabetic .

Safety And Hazards

The compound is associated with hazard statements H302 and H317 . Precautionary measures include avoiding contact with skin and eyes .

properties

IUPAC Name

1-(1H-indol-6-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO/c1-7(12)9-3-2-8-4-5-11-10(8)6-9/h2-6,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVLKLQSCKJWWLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC2=C(C=C1)C=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70513132
Record name 1-(1H-Indol-6-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70513132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1H-indol-6-yl)ethanone

CAS RN

81223-73-6
Record name 1-(1H-Indol-6-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70513132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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